

# Live-Cell Imaging with ATTO 390 Azide: Application Notes and Protocols

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## Compound of Interest

Compound Name: ATTO 390 azide

Cat. No.: B12055858

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This document provides detailed application notes and protocols for the use of **ATTO 390 azide** in live-cell imaging applications. ATTO 390 is a fluorescent label belonging to the coumarin dye family, known for its high fluorescence quantum yield, large Stokes shift, and good photostability, making it an excellent choice for various fluorescence microscopy techniques.<sup>[1][2]</sup> The azide moiety enables its use in bioorthogonal "Click Chemistry" reactions, allowing for the specific labeling of biomolecules within a living cellular environment.<sup>[3][4]</sup>

## Introduction to ATTO 390 Azide and Click Chemistry

ATTO 390 is a hydrophilic fluorescent dye that can be efficiently excited by common light sources such as a mercury arc lamp (365 nm and 405 nm lines).<sup>[1][2]</sup> Its azide functional group allows for covalent attachment to alkyne-modified biomolecules through two primary types of "Click Chemistry" reactions:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This highly efficient reaction joins azides and terminal alkynes to form a stable triazole linkage. While widely used, the copper catalyst can be toxic to living cells, necessitating careful optimization and the use of copper-chelating ligands to minimize cytotoxicity.<sup>[5][6][7]</sup>
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free alternative that utilizes strained cyclooctyne derivatives (e.g., DBCO, BCN). The inherent ring strain of the

cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the need for a toxic catalyst, making it highly suitable for live-cell imaging.[\[3\]](#)[\[5\]](#)

The high selectivity and biocompatibility of click chemistry reactions enable the specific labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, within their native cellular context.[\[8\]](#)[\[9\]](#)

## Quantitative Data

The photophysical and chemical properties of **ATTO 390 azide** are summarized in the table below.

Property	Value	Reference
Molecular Weight	543.66 g/mol	
Appearance	Solid	<a href="#">[3]</a>
Solubility	DMSO, DMF	<a href="#">[3]</a> <a href="#">[4]</a>
Absorption Maximum ( $\lambda_{abs}$ )	390 nm	<a href="#">[1]</a> <a href="#">[8]</a>
Emission Maximum ( $\lambda_{em}$ )	476 nm	<a href="#">[1]</a> <a href="#">[8]</a>
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	<a href="#">[1]</a> <a href="#">[8]</a>
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	<a href="#">[1]</a>
Fluorescence Lifetime ( $\tau_{fl}$ )	5.0 ns	<a href="#">[1]</a>
Storage Conditions	-20°C, protect from light and moisture	<a href="#">[8]</a>

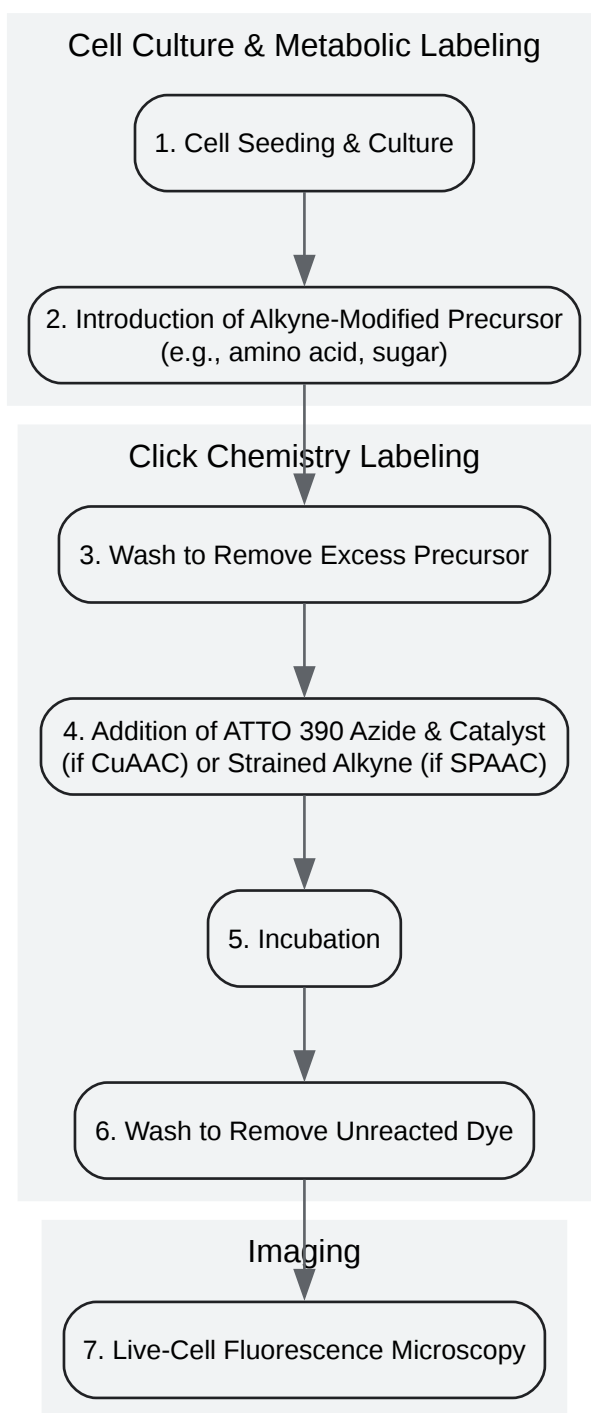
## Experimental Protocols

This section provides detailed protocols for labeling biomolecules in live cells using **ATTO 390 azide**. The general workflow involves two main steps: the introduction of an alkyne-modified precursor into the cells, followed by the click chemistry reaction with **ATTO 390 azide**.

## General Workflow for Live-Cell Labeling

The following diagram illustrates the overall experimental workflow for live-cell imaging with **ATTO 390 azide**.

### Experimental Workflow for Live-Cell Imaging



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Caption: General workflow for live-cell labeling with **ATTO 390 azide**.

## Protocol 1: Metabolic Labeling of Nascent Proteins and SPAAC Ligation

This protocol describes the labeling of newly synthesized proteins using an alkyne-containing amino acid analogue followed by a copper-free click reaction.

Materials:

- Cells of interest
- Complete cell culture medium
- Methionine-free medium
- L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG) (alkyne-containing methionine analogues)
- **ATTO 390 azide**
- DBCO-functionalized crosslinker (if needed for indirect labeling)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS), if endpoint analysis is desired
- Fluorescence microscope with appropriate filter sets for ATTO 390 (Excitation: ~390 nm, Emission: ~475 nm)

Procedure:

- Cell Preparation:
  - Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

- Metabolic Labeling:
  - Aspirate the complete medium and wash the cells once with warm PBS.
  - Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
  - Replace the starvation medium with methionine-free medium supplemented with 25-50  $\mu$ M HPG (or AHA if using an alkyne-functionalized dye).
  - Incubate for the desired period (e.g., 1-4 hours) to allow for incorporation of the alkyne-containing amino acid into newly synthesized proteins.
- Washing:
  - Aspirate the labeling medium and wash the cells three times with warm PBS to remove unincorporated HPG.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
  - Prepare a 1-10  $\mu$ M solution of **ATTO 390 azide** in complete cell culture medium or PBS.
  - Add the **ATTO 390 azide** solution to the cells.
  - Incubate for 30-60 minutes at 37°C, protected from light.
- Final Washes and Imaging:
  - Aspirate the labeling solution and wash the cells three times with warm PBS.
  - Replace the PBS with fresh, pre-warmed complete cell culture medium.
  - Image the cells using a fluorescence microscope equipped with a suitable filter set for ATTO 390.

## Protocol 2: Labeling of Cell Surface Glycans via CuAAC

This protocol details the labeling of cell surface glycans using an alkyne-modified sugar and a copper-catalyzed click reaction. This method is suitable for labeling the exterior of living cells.

[6][7]

#### Materials:

- Cells of interest
- Complete cell culture medium
- Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
- ATTO 390 alkyne (note: for this protocol, an alkyne-modified dye is used with an azide-modified sugar)
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Dulbecco's Phosphate-Buffered Saline (DPBS)
- Aminoguanidine

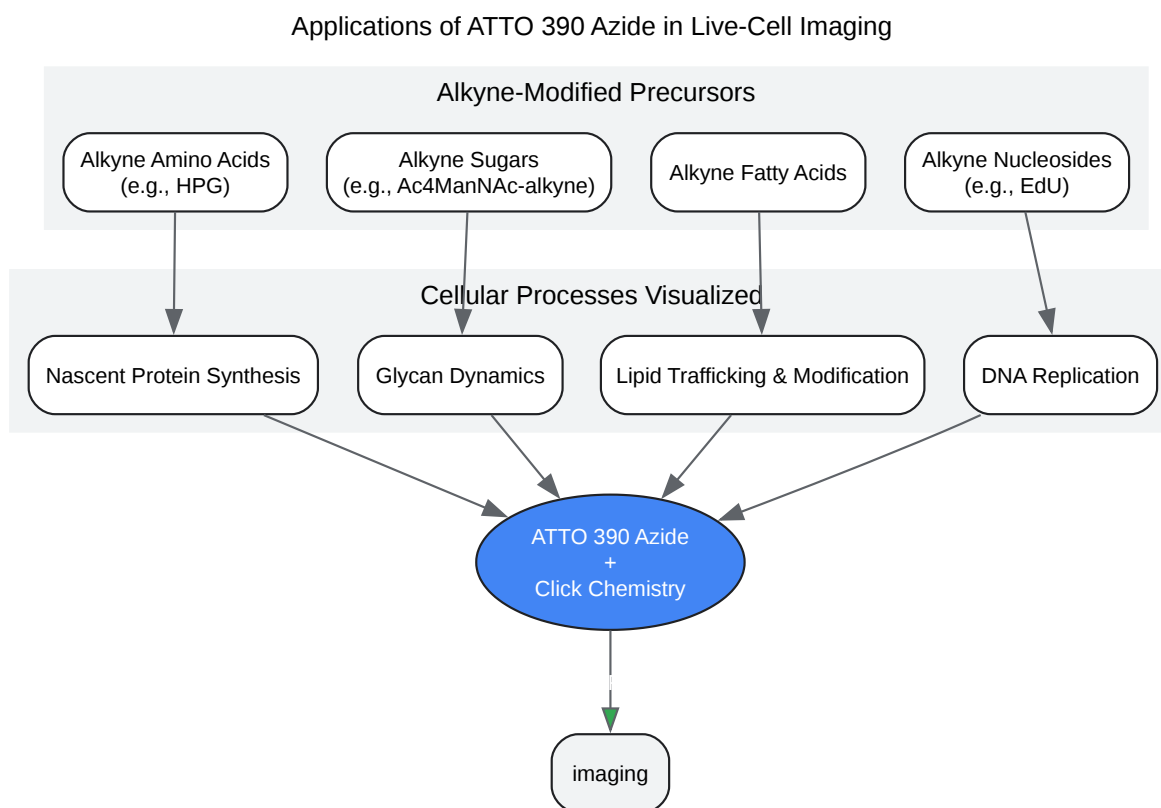
#### Procedure:

- Metabolic Labeling of Cell Surface Glycans:
  - Culture cells in complete medium supplemented with 25-50  $\mu$ M Ac4ManNAz for 1-3 days to allow for metabolic incorporation of the azide-modified sugar into cell surface glycans.
- Preparation of Click Reaction Mix:
  - Important: Prepare the reaction mixture fresh and keep it on ice.
  - In a microcentrifuge tube, mix CuSO<sub>4</sub> and THPTA in a 1:5 molar ratio in cold DPBS.
  - Add the alkyne-functionalized ATTO 390 dye to a final concentration of 10-50  $\mu$ M.
  - Add aminoguanidine to a final concentration of 1 mM.

- Immediately before adding to the cells, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
- Gently mix and incubate on ice for 10 minutes.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
  - Wash the Ac4ManNAz-treated cells twice with cold DPBS.
  - Add the prepared click reaction mixture to the cells.
  - Incubate for 5-15 minutes at 4°C or room temperature, protected from light.
- Washing and Imaging:
  - Aspirate the reaction mixture and wash the cells three times with cold DPBS.
  - Add fresh, pre-warmed complete cell culture medium.
  - Image the cells immediately using a fluorescence microscope.

## Signaling Pathways and Applications

**ATTO 390 azide** can be used to visualize a variety of cellular processes. The choice of the alkyne-modified precursor will determine the biological pathway or molecule being investigated.



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Caption: Cellular applications of **ATTO 390 azide** labeling.

## Troubleshooting and Considerations

- **Cytotoxicity:** When using CuAAC for live-cell imaging, it is crucial to minimize copper-induced toxicity. Use a copper-chelating ligand like THPTA, keep the copper concentration low, and limit the incubation time. For sensitive applications, SPAAC is the recommended method.<sup>[5][6]</sup>
- **Background Fluorescence:** Incomplete removal of unreacted **ATTO 390 azide** can lead to high background fluorescence. Ensure thorough washing steps after the click reaction.



- **Low Signal:** If the fluorescence signal is weak, consider increasing the concentration of the alkyne-modified precursor, extending the metabolic labeling time, or optimizing the click reaction conditions (e.g., reagent concentrations, incubation time).
- **Phototoxicity:** ATTO 390 is excited by near-UV light, which can be damaging to cells over long exposure times. Use the lowest possible excitation power and exposure times during imaging.
- **Storage and Handling:** **ATTO 390 azide** is sensitive to light and moisture. Store it at -20°C and protect it from light.[8] Allow the vial to warm to room temperature before opening to prevent condensation.[4] Prepare solutions of the dye fresh for each experiment.[4]

#### Need Custom Synthesis?

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- To cite this document: BenchChem. [Live-Cell Imaging with ATTO 390 Azide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12055858#live-cell-imaging-with-atto-390-azide>]

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